Isoquinoline-4-sulfonyl fluoride
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Overview
Description
Isoquinoline-4-sulfonyl fluoride is a fluorinated derivative of isoquinoline, a nitrogen-containing heteroaromatic compound Isoquinoline derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science
Scientific Research Applications
Isoquinoline-4-sulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Employed in the study of enzyme inhibition, particularly as an irreversible inhibitor of serine proteases and other enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions: Isoquinoline-4-sulfonyl fluoride can be synthesized through several methods. One common approach involves the direct fluorination of isoquinoline-4-sulfonyl chloride using a fluorinating agent such as sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST). The reaction typically occurs under mild conditions, with the fluorinating agent added to a solution of isoquinoline-4-sulfonyl chloride in an appropriate solvent, such as dichloromethane, at low temperatures.
Industrial Production Methods: Industrial production of this compound often involves large-scale fluorination processes using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors allows for better control over reaction parameters, leading to higher efficiency and safety in the production process.
Chemical Reactions Analysis
Types of Reactions: Isoquinoline-4-sulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate ester, and sulfonate thioester derivatives.
Oxidation and Reduction: this compound can be oxidized to form sulfonic acid derivatives or reduced to produce sulfinic acid derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused ring systems, which are valuable in medicinal chemistry.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and thiols are commonly used. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile at room temperature or slightly elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.
Major Products:
Sulfonamide Derivatives: Formed through nucleophilic substitution with amines.
Sulfonate Esters and Thioesters: Result from reactions with alcohols and thiols, respectively.
Sulfonic and Sulfinic Acids: Produced through oxidation and reduction reactions.
Mechanism of Action
The mechanism of action of isoquinoline-4-sulfonyl fluoride involves the covalent modification of target proteins. The sulfonyl fluoride group reacts with nucleophilic residues, such as serine or cysteine, in the active site of enzymes, leading to irreversible inhibition. This covalent binding disrupts the enzyme’s function, making this compound a valuable tool in biochemical studies and drug development.
Comparison with Similar Compounds
Isoquinoline-4-sulfonyl fluoride can be compared with other fluorinated isoquinoline derivatives and sulfonyl fluorides:
Fluorinated Isoquinolines: Compounds such as isoquinoline-3-sulfonyl fluoride and isoquinoline-5-sulfonyl fluoride share similar structural features but differ in the position of the sulfonyl fluoride group, affecting their reactivity and biological activity.
Sulfonyl Fluorides: Other sulfonyl fluorides, like benzene sulfonyl fluoride and toluene sulfonyl fluoride, have different aromatic backbones, leading to variations in their chemical properties and applications.
Properties
IUPAC Name |
isoquinoline-4-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO2S/c10-14(12,13)9-6-11-5-7-3-1-2-4-8(7)9/h1-6H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWMAJSKTKKRNNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC=C2S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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